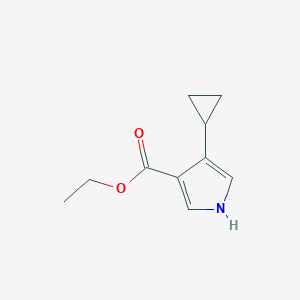

ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate

Description

Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (CAS: 936720-85-3) is a heterocyclic compound featuring a pyrrole ring substituted with a cyclopropyl group at the 4-position and an ethyl ester moiety at the 3-position. The cyclopropane ring introduces steric constraints and electronic effects due to its strained geometry, which can influence reactivity and intermolecular interactions. This compound is listed under multiple synonyms, including SCHEMBL16740459 and ZINC88189820, and is supplied by six commercial vendors . Its InChIKey (XETJYIDZJCDOPG-UHFFFAOYSA-N) confirms its structural uniqueness.

Properties

IUPAC Name |

ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETJYIDZJCDOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The cyclopropyl group or the ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-ethanol derivatives.

Scientific Research Applications

Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the pyrrole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, we analyze its structural and functional analogs based on available data:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Electronic and Steric Effects: The pyrrole-based compound (target molecule) benefits from aromatic conjugation, whereas ethyl 4-cyclopropyl-2,4-dioxobutanoate lacks aromaticity but includes electron-withdrawing dioxo groups. The cyclopropane ring in both compounds introduces steric hindrance, but its placement on a pyrrole ring may enhance stability compared to aliphatic analogs . Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate features a bulkier aromatic substituent (chlorophenyl), which likely increases lipophilicity and alters solubility compared to the cyclopropyl-pyrrole derivative.

Commercial Availability: Ethyl 4-cyclopropyl-2,4-dioxobutanoate has broader commercial availability (11 suppliers), suggesting higher industrial demand, possibly due to its utility in ketone or diketone chemistry .

Potential Reactivity: The pyrrole core in the target compound may participate in electrophilic substitution reactions (e.g., nitration, sulfonation), while the dioxobutanoate analog could undergo nucleophilic attacks at the carbonyl groups. The absence of direct reactivity data in the evidence precludes deeper mechanistic comparisons.

However, pyrrole derivatives are known for antimicrobial and antifungal activities, suggesting hypothetical applications warranting further study.

Biological Activity

Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyclopropyl group and an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 169.21 g/mol. The unique structure contributes to its distinct chemical and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be linked to its antimicrobial and anticancer effects. Specifically, it interacts with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum .

- Binding Affinity : The cyclopropyl group enhances the binding affinity towards certain receptors or enzymes, leading to improved selectivity against mammalian enzymes .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research indicates that the compound possesses anticancer properties, particularly against various human tumor cell lines. For instance, it has shown significant antiproliferative effects in assays involving cancer cells such as HeLa and MCF-7 . The mechanism appears to involve apoptosis induction, as evidenced by increased markers like PARP and CASP3 cleavage in treated cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound against cancer cell lines, the following results were observed:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.029 | Apoptosis induction |

| MCF-7 | 0.035 | Apoptosis induction |

| A549 | 0.25 | Apoptosis induction |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties showed that this compound effectively inhibited several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

These results support the compound's potential application in developing new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared with other pyrrole derivatives known for their biological activities:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate | Antimicrobial | Similar mechanism but different selectivity |

| Ethyl 4-cyclopropyl-1H-indole-3-carboxylate | Anticancer | Different structural properties |

| Ethyl 4-cyclopropyl-1H-imidazole-3-carboxylate | Antifungal | Unique binding characteristics |

The unique substitution pattern on the pyrrole ring in this compound imparts distinct reactivity and biological activity compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.